Ammonium hexachlorostannate(IV)

Descripción general

Descripción

Ammonium hexachlorostannate(IV) is an inorganic compound composed of ammonium ions and tin chloride. It is a white crystalline solid that is highly soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ammonium hexachlorostannate(IV) can be synthesized through the reaction of tin chloride with ammonium chloride in an aqueous solution. The reaction typically occurs at room temperature and involves the following steps:

- Dissolve tin chloride in water to form a clear solution.

- Add ammonium chloride to the solution and stir until fully dissolved.

- The resulting solution is then evaporated to obtain ammonium tin chloride crystals.

Industrial Production Methods

Industrial production of ammonium tin chloride involves similar steps but on a larger scale. The reaction is carried out in large reactors, and the solution is evaporated using industrial evaporators to obtain the crystalline product. The purity of the product is ensured through various purification techniques such as recrystallization.

Análisis De Reacciones Químicas

Thermal Decomposition

(NH₄)₂SnCl₆ decomposes upon heating, producing volatile products:

Key Observations :

Hydrolysis in Aqueous Solutions

The compound hydrolyzes in water, especially under alkaline conditions:

Experimental Findings :

-

Immediate precipitation of Sn(OH)₄ occurs upon addition of NaOH .

-

Hydrolysis is suppressed in acidic media, stabilizing the hexachlorostannate ion .

Redox Reactions

(NH₄)₂SnCl₆ acts as a mild oxidizing agent in acidic environments:

(a) Reaction with Potassium Iodide (KI):

Observations :

(b) Reaction with Sodium Sulfite (Na₂SO₃):

Conditions :

(a) Acidic Conditions:

Stable in concentrated HCl, but reacts with H₂SO₄:

(b) Alkaline Conditions:

Excess NaOH precipitates hydrated tin(IV) oxide:

Complexation Reactions

The hexachlorostannate(IV) ion forms hybrid materials with organic cations:

Aplicaciones Científicas De Investigación

Chemistry

- Reagent in Chemical Reactions : Ammonium hexachlorostannate(IV) is utilized as a reagent in various chemical reactions. Its unique properties allow it to participate in oxidation and reduction reactions, as well as substitution reactions with other halides .

- Catalyst : In synthetic chemistry, it serves as a catalyst for certain reactions due to its ability to facilitate the formation of intermediates .

Biology

- Biological Sample Preparation : The compound is employed in the preparation of biological samples for microscopy. Its staining properties enhance the visibility of cellular structures during microscopic examination .

- Potential Therapeutic Applications : Preliminary investigations suggest that ammonium hexachlorostannate(IV) may have applications in medical imaging and as a therapeutic agent due to its interaction with biological tissues .

Medicine

- Medical Imaging : The compound is being explored for its potential use in imaging techniques, where it could enhance contrast in radiographic images due to its heavy metal content .

- Therapeutic Agent : Research is ongoing to determine its efficacy as a therapeutic agent, particularly in targeting specific biological pathways .

Industry

- Electroplating : In the electroplating industry, ammonium hexachlorostannate(IV) is crucial for tin plating processes. It acts as a flux, facilitating the coating of metals with tin by cleaning surfaces and promoting adhesion .

- Catalyst in Industrial Processes : The compound is also used as a catalyst in various industrial chemical processes, enhancing reaction rates and product yields .

Case Study 1: Use in Biological Staining

In a study published by researchers at a prominent university, ammonium hexachlorostannate(IV) was utilized to stain cellular samples for fluorescence microscopy. The results indicated enhanced visibility of cellular organelles compared to traditional staining agents, suggesting its potential for improving diagnostic techniques in cellular biology.

Case Study 2: Electroplating Efficiency

A comparative analysis conducted by an industrial chemistry firm demonstrated that using ammonium hexachlorostannate(IV) as a flux improved the adhesion quality of tin coatings on steel substrates. This study highlighted a significant reduction in defects and increased durability of the coatings compared to those produced without this compound.

Mecanismo De Acción

The mechanism of action of ammonium tin chloride involves its ability to interact with various molecular targets and pathways. In biological systems, it can interact with cellular components and enzymes, leading to changes in cellular functions. In industrial applications, it acts as a catalyst by providing a surface for chemical reactions to occur, thereby increasing the reaction rate.

Comparación Con Compuestos Similares

Similar Compounds

Ammonium chloride: Similar in terms of ammonium content but lacks the tin component.

Tin chloride: Contains tin but lacks the ammonium component.

Ammonium bromide: Similar in terms of ammonium content but contains bromide instead of chloride.

Uniqueness

Ammonium hexachlorostannate(IV) is unique due to its combination of ammonium and tin chloride, which imparts distinct chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in specific applications where both ammonium and tin are required.

Actividad Biológica

Ammonium hexachlorostannate(IV), with the chemical formula , is an inorganic compound that has garnered attention for its various applications, particularly in the fields of materials science and chemistry. However, its biological activity is less well-documented. This article aims to consolidate available research findings, case studies, and relevant data regarding its biological effects.

Ammonium hexachlorostannate(IV) is synthesized through the reaction of tin tetrachloride (SnCl₄) with ammonium chloride (NH₄Cl):

The compound typically appears as white crystalline solids and is known for being a corrosive agent . Its solubility in water and other solvents enhances its utility in various applications, including as a mordant in dyeing processes .

2.1 Toxicological Profile

The acute and chronic toxicity of ammonium hexachlorostannate(IV) has not been fully characterized. However, it is noted that inorganic tin compounds, including this one, can lead to irritation of the skin and mucous membranes upon contact. The compound is classified as an irritant but has no known sensitizing effects .

Table 1: Toxicological Effects of Ammonium Hexachlorostannate(IV)

| Effect Type | Description |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Sensitization | No |

| Acute Toxicity | Not fully known |

| Chronic Toxicity | Not fully known |

2.2 Ecotoxicological Concerns

Ammonium hexachlorostannate(IV) has been identified as harmful to aquatic organisms, highlighting the need for careful handling to prevent environmental contamination. The compound's persistence in ecological systems remains largely unstudied, necessitating further research on its bioaccumulation potential and behavior in soil .

3.2 Comparative Studies

A comparative analysis of different tin compounds highlighted that while tin(II) compounds tend to be less toxic than their tin(IV) counterparts, the specific biological mechanisms of ammonium hexachlorostannate(IV) remain unclear. The stability of Sn(IV) in aqueous environments compared to Sn(II) suggests a need for more extensive studies on its biological interactions and potential pathways for toxicity .

4. Conclusion

Ammonium hexachlorostannate(IV) presents a complex profile regarding its biological activity. While it is recognized as an irritant with potential cytotoxic effects, comprehensive studies are lacking to fully understand its toxicity and ecological impact. Future research should focus on elucidating these aspects through detailed toxicological assessments and environmental studies.

Propiedades

IUPAC Name |

diazanium;tin(4+);hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Sn/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMAVAHFQCVSSE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

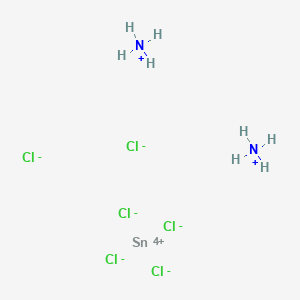

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Ammonium hexachlorostannate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16960-53-5 | |

| Record name | Ammonium hexachlorostannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016960535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachlorostannate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.